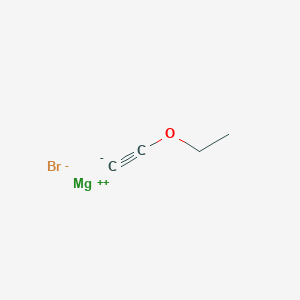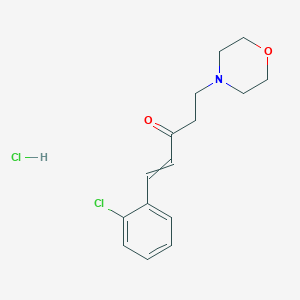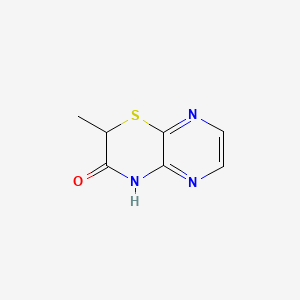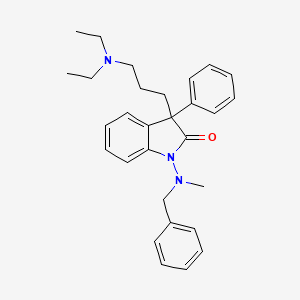
magnesium;ethynoxyethane;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;ethynoxyethane;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond, which imparts unique reactivity to the molecule. Grignard reagents are widely used in organic synthesis due to their ability to form new carbon-carbon bonds, making them invaluable tools in the construction of complex organic molecules .
Métodos De Preparación
The synthesis of magnesium;ethynoxyethane;bromide typically involves the reaction of magnesium metal with ethynoxyethane bromide in an anhydrous ether solvent. The general procedure is as follows :
Preparation of the Reaction Flask: A dry, nitrogen-purged flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
Formation of the Grignard Reagent: Magnesium turnings are added to the flask, followed by the slow addition of ethynoxyethane bromide dissolved in anhydrous ether. The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium.
Reaction Conditions: The reaction mixture is stirred under reflux conditions until the magnesium is completely consumed, forming the Grignard reagent, this compound.
Análisis De Reacciones Químicas
Magnesium;ethynoxyethane;bromide, like other Grignard reagents, undergoes a variety of chemical reactions :
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols. For example, the reaction with an aldehyde yields a secondary alcohol.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Reactions with Epoxides: It adds to epoxides to form alcohols, typically attacking the less substituted carbon of the epoxide ring.
Formation of Carboxylic Acids: It reacts with carbon dioxide to form carboxylates, which can be protonated to yield carboxylic acids.
Aplicaciones Científicas De Investigación
Magnesium;ethynoxyethane;bromide has numerous applications in scientific research and industry :
Organic Synthesis: It is used to synthesize a wide range of organic compounds, including alcohols, acids, and complex natural products.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is utilized in the synthesis of biologically active molecules and probes for studying biochemical pathways.
Mecanismo De Acción
The reactivity of magnesium;ethynoxyethane;bromide is primarily due to the polar nature of the carbon-magnesium bond . The carbon atom bonded to magnesium is nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilicity is enhanced by the presence of the ether solvent, which stabilizes the Grignard reagent through coordination with the magnesium atom.
Comparación Con Compuestos Similares
Magnesium;ethynoxyethane;bromide is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide . its unique structure, with an ethynoxyethane group, imparts distinct reactivity and selectivity in certain reactions. Similar compounds include:
Phenylmagnesium Bromide: Used in the synthesis of aromatic alcohols.
Methylmagnesium Bromide: Utilized for the formation of primary alcohols.
Ethylmagnesium Bromide: Employed in the synthesis of secondary alcohols.
These compounds share the common feature of a carbon-magnesium bond but differ in the organic groups attached to the magnesium, leading to variations in reactivity and applications.
Propiedades
Número CAS |
36678-63-4 |
|---|---|
Fórmula molecular |
C4H5BrMgO |
Peso molecular |
173.29 g/mol |
Nombre IUPAC |
magnesium;ethynoxyethane;bromide |
InChI |
InChI=1S/C4H5O.BrH.Mg/c1-3-5-4-2;;/h3H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
LLRIOBJPDRYXEN-UHFFFAOYSA-M |
SMILES canónico |
CCOC#[C-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















phosphanium chloride](/img/structure/B14673773.png)
